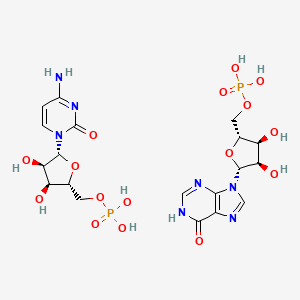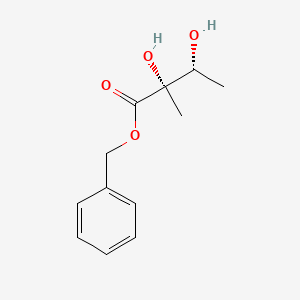
Polyinosinic acid-polycytidylic acid
Descripción general
Descripción
Polyinosinic-polycytidylic acid, usually abbreviated as poly I:C or poly(I:C), is an immunostimulant . It is used in the form of its sodium salt to simulate viral infections . Poly I:C is known to interact with toll-like receptor 3 (TLR3), which is expressed at the endosomal membrane of B-cells, macrophages, and dendritic cells .
Synthesis Analysis
Polyinosinic-polycytidylic acid (PIC) is a double-stranded RNA that induces innate immunity in mammals and is a candidate immunopotentiator for pharmaceuticals . The potency and adverse effects of PIC are strongly correlated with the nucleotide length, and the inability to precisely control the length in PIC production limits its practical use .Molecular Structure Analysis
Poly I:C is a mismatched double-stranded RNA with one strand being a polymer of inosinic acid, the other a polymer of cytidylic acid . X-ray-diffraction analysis of oriented, partially crystalline fibers of polyinosinic acid has resulted in a new molecular model .Chemical Reactions Analysis
Polyinosinic:polycytidylic acid induced inflammation enhances while lipopolysaccharide diminishes alloimmunity to platelet transfusion in mice .Physical And Chemical Properties Analysis
Polyinosinic-polycytidylic acid is soluble in water (10 mg/ml), yielding a very faint hazy to clear, colorless solution . The products require ionic strength to maintain the double-strand structure .Aplicaciones Científicas De Investigación
Polyinosinic:polycytidylic acid, commonly referred to as Poly(I:C), is a synthetic analog of double-stranded RNA (dsRNA). It is recognized by pattern recognition receptors like Toll-like receptor 3 (TLR3) and has been extensively studied for its immunostimulatory properties. Here is a comprehensive analysis of the scientific research applications of Poly(I:C) across various fields:
Immunology
Poly(IC) is widely used as an : Poly(I:C) is widely used as an immunostimulant . It activates immune responses by mimicking viral infections, which can be beneficial for vaccine development and cancer immunotherapy . In immunology research, Poly(I:C) has been used to study the effects of TLR3 activation on immune cells and to understand the innate immune response mechanisms .
Virology
In virology, Poly(I:C) serves as a tool to study antiviral responses. It has been shown to inhibit the replication of viruses like Chikungunya and Hendra virus by inducing interferon production and other antiviral genes . This property makes it a valuable agent for developing antiviral therapies.
Oncology
Poly(I:C) has therapeutic potential in oncology as it can activate immune responses against cancer cells. It has been used in combination with other treatments to enhance the immune system’s ability to fight tumors . Research has shown that Poly(I:C) can increase the efficacy of cancer vaccines and immunotherapies .
Vaccine Development
As an adjuvant, Poly(I:C) enhances the immune response to vaccines. It has been used in vaccine formulations to improve the potency and quality of immune responses against diseases like HIV and malaria . Its ability to potentiate T cell immunity makes it a promising candidate for vaccine development.
Gene Therapy
Poly(I:C) has been explored in gene therapy for its ability to modulate immune responses, which can be leveraged to improve the efficacy of gene therapeutic approaches . It can potentially be used to enhance the delivery and expression of therapeutic genes.
Neurology
In neurological research, Poly(I:C) has been investigated for its role as an adjuvant in immunotherapy for glioblastoma, a type of brain cancer . It can alter the immunological profile of glioblastoma cells and has shown promise as a therapy to boost the immune system’s response against this cancer.
Dermatology
Poly(I:C) has applications in dermatology, particularly in the treatment of skin conditions with an inflammatory component. It can trigger immune responses in the skin, which may be beneficial for treating certain dermatological disorders .
Cardiology
Research has indicated that Poly(I:C) can attenuate myocardial ischemia/reperfusion injury by restoring autophagic function and through the TLR3/PI3K/Akt-dependent pathway . This suggests its potential use in protecting the heart from ischemic damage.
Safety And Hazards
Direcciones Futuras
Optimization of physicochemical properties of poly I:C has led to the generation of derivatives that have increased stability in body fluids (such as polyICLC), or reduced toxicity through reduced stability in body fluids (such as poly I:C 12 U) . Further in vitro and in vivo analyses of Poly(I:C)/PAMAM magnetic nanoparticles may provide new opportunities for the selective targeting and killing of tumor cells .
Propiedades
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O8P.C9H14N3O8P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,10-;4-,6-,7-,8-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEVNMQDUCOKHT-ZLOOHWKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O16P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24939-03-5, 26301-44-0 | |
| Record name | Poly(I:C) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24939-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Inosinic acid-cytidylic acid copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26301-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90947819 | |
| Record name | 5'-Inosinic acid, homopolymer, complex with 5'-cytidylic acid homopolymer (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
671.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate | |
CAS RN |
24939-03-5 | |
| Record name | 5'-Inosinic acid, homopolymer, complex with 5'-cytidylic acid homopolymer (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144731.png)



![(8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol](/img/structure/B1144744.png)